Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride
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Overview
Description
Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a positively charged nitrogen atom within a pyridine ring. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride can be achieved through several methods. One common approach involves the reaction of pyridine with an appropriate alkylating agent, such as methyl chloride, in the presence of a base. This reaction results in the formation of the quaternary ammonium salt. Another method involves the reaction of pyridine with an oxime derivative, followed by methylation to introduce the N-methyl group .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinium salts. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is used in the development of antibacterial agents.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Pyridinium salts are used as surfactants, corrosion inhibitors, and catalysts in various industrial processes .
Mechanism of Action
The mechanism of action of pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride involves its interaction with biological membranes and enzymes. The positively charged nitrogen atom allows the compound to interact with negatively charged cell membranes, leading to disruption of membrane integrity and cell lysis. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride include other quaternary ammonium compounds such as cetylpyridinium chloride and benzalkonium chloride. These compounds share similar structural features and exhibit comparable antimicrobial properties .
Uniqueness
What sets this compound apart is its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the hydroxyimino group allows for additional hydrogen bonding interactions, enhancing its antimicrobial efficacy and making it a valuable compound in various applications .
Biological Activity
Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride, also referred to as a pyridinium oxime, is a compound of significant interest due to its biological activities, particularly in the context of reactivating acetylcholinesterase (AChE) inhibited by organophosphates. This article explores its biological activity, focusing on antimicrobial properties, reactivation potential against AChE, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H12ClN3O
- Molecular Weight : 229.67 g/mol
The presence of the hydroxyimino group and the quaternary ammonium structure contributes to its biological activity.
Antimicrobial Activity
Pyridine derivatives, including pyridinium oximes, have been noted for their antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Klebsiella pneumoniae | 64 µg/mL |
Candida albicans | 32 µg/mL |
Research indicates that the incorporation of hydroxyimino groups enhances the antimicrobial efficacy of pyridine-based compounds by improving their interaction with microbial cell membranes .
Reactivation of Acetylcholinesterase
One of the most critical biological activities of pyridinium oximes is their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. The reactivation potential is essential for treating poisoning cases from nerve agents.
Key Findings:
- In vitro Studies : Pyridinium oximes such as 4-((hydroxyimino)methyl)-N-methyl-, chloride have demonstrated significant reactivation capabilities against AChE inhibited by agents like sarin and VX .
- Comparative Efficacy : In studies comparing various oximes, this compound showed a reactivation efficacy that surpassed standard treatments like pralidoxime (2-PAM), particularly at higher concentrations .
Case Studies and Research Findings
- Study on Reactivation Potency :
- Structure-Activity Relationship :
- Toxicological Assessments :
Properties
CAS No. |
58822-12-1 |
---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-4-yl)methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-7(3-5-9)6-8-10;/h2-6H,1H3;1H |
InChI Key |
UJHFWIZEBFVUAF-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=N/O.[Cl-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=NO.[Cl-] |
Origin of Product |
United States |
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